molecular formula C9H12N4O2 B15284390 N'-hydroxy-2-(2-phenoxyethylidene)hydrazinecarboximidamide

N'-hydroxy-2-(2-phenoxyethylidene)hydrazinecarboximidamide

Katalognummer: B15284390
Molekulargewicht: 208.22 g/mol
InChI-Schlüssel: XRSUYGULNSBFMG-IZZDOVSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-hydroxy-2-(2-phenoxyethylidene)hydrazinecarboximidamide is a chemical compound with the molecular formula C9H12N4O2 and a molecular weight of 208.21718 This compound is known for its unique structure, which includes a hydrazinecarboximidamide group and a phenoxyethylidene moiety

Vorbereitungsmethoden

The synthesis of N’-hydroxy-2-(2-phenoxyethylidene)hydrazinecarboximidamide typically involves the reaction of hydrazinecarboximidamide with 2-phenoxyacetaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

N’-hydroxy-2-(2-phenoxyethylidene)hydrazinecarboximidamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N’-hydroxy-2-(2-phenoxyethylidene)hydrazinecarboximidamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N’-hydroxy-2-(2-phenoxyethylidene)hydrazinecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

N’-hydroxy-2-(2-phenoxyethylidene)hydrazinecarboximidamide can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C9H12N4O2

Molekulargewicht

208.22 g/mol

IUPAC-Name

1-hydroxy-2-[(E)-2-phenoxyethylideneamino]guanidine

InChI

InChI=1S/C9H12N4O2/c10-9(13-14)12-11-6-7-15-8-4-2-1-3-5-8/h1-6,14H,7H2,(H3,10,12,13)/b11-6+

InChI-Schlüssel

XRSUYGULNSBFMG-IZZDOVSWSA-N

Isomerische SMILES

C1=CC=C(C=C1)OC/C=N/N=C(/N)\NO

Kanonische SMILES

C1=CC=C(C=C1)OCC=NN=C(N)NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.